N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIZKCMLSKLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that derivatives of benzylpiperazine, including this compound, may exhibit stimulant and euphoriant properties. These compounds are thought to affect serotonergic and dopaminergic systems by enhancing neurotransmitter release while inhibiting reuptake. This mechanism could lead to increased levels of dopamine and serotonin in the synaptic cleft.
Anticancer Activity
In vitro studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide can induce apoptosis in cancer cells under glucose-starved conditions. This suggests potential applications in cancer therapy.
Antidiabetic Potential
Recent investigations into related benzodioxole carboxamide derivatives revealed significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The best-performing compounds demonstrated IC50 values as low as 2.57 µg/mL, indicating strong potential for managing diabetes.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Neuropharmacological Effects | Demonstrated stimulant properties affecting dopamine and serotonin levels | |
| Anticancer Activity | Induced apoptosis in cancer cells under glucose starvation | |
| Antidiabetic Potential | Inhibited α-amylase with significant efficacy (IC50 = 2.57 µg/mL) |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose starvation conditions. This compound targets pathways that are crucial for the survival of glucose-starved cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide
- Structural Differences : Replaces the benzyl group with a 2-furylmethyl substituent and the carboxamide with a carbothioamide (-C(=S)NH₂) group.
- However, this modification could reduce metabolic stability compared to the carboxamide analog .
4-(2H-1,3-Benzodioxol-5-yl)methyl-N-(4-chlorophenyl)piperazine-1-carbothioamide
- Structural Differences : Substitutes the benzyl group with a chlorophenyl ring and replaces carboxamide with carbothioamide.
- The carbothioamide group could modulate solubility and bioavailability .
N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
- Structural Differences : Features a cinnamyl (3-phenylprop-2-enyl) group instead of benzyl.
- This modification may also enhance π-π stacking interactions with aromatic residues in enzymes like mTOR or kinases .
Amuvatinib Derivatives with Thieno[3,2-d]pyrimidinyl Substituents
- Example: N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6).
- Structural Differences: Replaces benzyl with a thieno[3,2-d]pyrimidinyl heterocycle.
- This compound demonstrated superior activity compared to amuvatinib in cell line-specific assays .
Pharmacological and Structural Analysis
Key Structural Determinants of Activity
- Benzodioxol Group : Common across analogs, likely contributing to metabolic stability and interaction with hydrophobic binding sites.
- Piperazine Substituents: Benzyl: Provides moderate hydrophobicity and flexibility. Thienopyrimidinyl: Introduces planar heteroaromaticity, enhancing target affinity. Furylmethyl/Chlorophenyl: Modulates electronic properties and steric bulk.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzodioxole ring, a benzyl group, and a piperazine moiety, which contribute to its pharmacological properties.
The precise molecular mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with various biomolecules , influencing cellular signaling pathways and metabolic processes. Preliminary studies suggest potential interactions with enzymes and receptors involved in neurotransmission and metabolic regulation .
Pharmacological Properties
Research indicates that derivatives of benzylpiperazine, including this compound, may exhibit stimulant and euphoriant properties. They have been shown to affect the serotonergic and dopaminergic systems, similar to other psychoactive substances . Specifically, this compound may enhance the release of neurotransmitters such as dopamine and serotonin while inhibiting their reuptake, leading to increased levels in the synaptic cleft .
In Vitro and In Vivo Studies
A variety of studies have investigated the biological activity of benzodioxole derivatives:
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells under glucose-starved conditions. This suggests potential applications in cancer therapy.
- Antidiabetic Potential : Recent investigations into related benzodioxole carboxamide derivatives revealed significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The best-performing compounds demonstrated IC50 values as low as 2.57 µg/mL .
- Neuropharmacological Effects : Animal models have demonstrated that benzylpiperazine derivatives can produce significant physiological effects, including alterations in locomotor activity and sensory perception .
Comparative Biological Activity Table
Study on Neuropharmacological Effects
A study conducted on the effects of benzylpiperazine derivatives indicated significant increases in dopamine and serotonin levels in rodent models. The administration of these compounds resulted in enhanced locomotor activity and increased exploratory behavior, suggesting stimulant-like properties .
Anticancer Research
In vitro experiments using cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways when exposed to glucose deprivation conditions. This highlights its potential utility in targeted cancer therapies.
Q & A
Q. Advanced Research Focus :
- ADMET Prediction : SwissADME or ADMETLab for bioavailability, BBB permeability, and CYP450 interactions.
- Metabolic Stability : DFT-based studies on reactive sites (e.g., benzodioxole oxidation) .
- Docking Pipelines : Integration of AutoDock Vina with MD simulations (GROMACS) for binding free energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
